N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxo moiety. The 2,4-dimethylphenyl substituent at position 2 and the naphthalene-1-carboxamide group at position 3 distinguish it from related derivatives. The sulfone (dioxo) group enhances polarity, while the naphthalene moiety contributes to hydrophobic interactions, influencing solubility and target binding .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-15-10-11-22(16(2)12-15)27-23(20-13-31(29,30)14-21(20)26-27)25-24(28)19-9-5-7-17-6-3-4-8-18(17)19/h3-12H,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOXQLWPVDQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved by reacting 2,4-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions.
Introduction of the Naphthalene Carboxamide Group: The intermediate product is then reacted with naphthalene-1-carboxylic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. The thieno[3,4-c]pyrazole core has been associated with inhibitory effects on cancer cell proliferation. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in oncology.
Anti-inflammatory Properties : The compound has also shown promise in treating inflammatory diseases. Its structural characteristics allow it to modulate inflammatory pathways effectively. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide indicate effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant strains .
Materials Science
Optoelectronic Applications : The unique electronic properties of this compound make it suitable for use in optoelectronic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cells and photodetectors. Research is ongoing to explore its efficiency and stability in these applications.
Polymer Composites : Incorporating this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. These composites could find applications in aerospace and automotive industries where material performance is critical.
Industrial Processes
Synthesis of Fine Chemicals : The compound serves as a valuable intermediate in synthesizing various fine chemicals. Its unique functional groups facilitate reactions that can lead to the formation of more complex molecules used in pharmaceuticals and agrochemicals. Optimizing its synthesis can enhance yield and reduce costs associated with chemical manufacturing processes .
Catalytic Applications : Research has indicated that this compound may act as a catalyst in specific organic reactions. Its ability to stabilize transition states can improve reaction rates and selectivity in synthetic pathways .
Summary of Findings
The applications of this compound span multiple scientific disciplines:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs, antimicrobials |
| Materials Science | Optoelectronic devices, polymer composites |
| Industrial Processes | Synthesis of fine chemicals, catalytic applications |
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A. Pyrazole Carboxamide Derivatives (): Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share a pyrazole-carboxamide backbone but lack the thieno[3,4-c]pyrazole core. Key differences include:
- Substituents : The target compound’s naphthalene group provides extended π-conjugation compared to phenyl or halogenated aryl groups in 3a–3p.
- Synthetic Yields : Derivatives in exhibit moderate yields (62–71%), suggesting that the target compound’s synthesis may require optimized coupling conditions (e.g., EDCI/HOBt-mediated amidation) .
B. Thieno[3,4-c]pyrazole Derivatives (): The structurally closest analogue is N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, which features a pyrrolidine-carboxamide group instead of naphthalene.
- Polarity : The methoxyphenyl substituent in increases hydrophilicity (logP = 0.9) compared to the target compound’s dimethylphenyl-naphthalene system (predicted logP ~3.5).
- Molecular Weight : The target compound’s molecular weight (~463 g/mol) exceeds that of ’s derivative (454 g/mol) due to the naphthalene group .
Physicochemical and Spectral Data Comparison
*Predicted values based on structural similarity.
Research Findings and Implications
- Stability: The sulfone group in the target compound improves oxidative stability compared to non-sulfonated analogues but may reduce metabolic half-life due to increased polarity .
Biological Activity
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with specific thieno-pyrazole intermediates. The methodology often employs coupling agents and catalysts under controlled conditions to yield the desired product efficiently. The detailed synthetic pathway remains a critical aspect of understanding the compound's biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antimicrobial Activity : Studies have shown that related naphthalene carboxamides possess strong activity against various pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The presence of specific substituents such as carboxamido groups enhances this activity significantly .
Cytotoxicity
The cytotoxic effects of these compounds have been evaluated using various human cell lines. For example, certain derivatives demonstrated low toxicity against THP-1 monocytic leukemia cells while exhibiting potent antimycobacterial activity .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing biological activity. The following points summarize key findings from various studies:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., -Cl or -CF3) on the aromatic ring has been linked to increased antimicrobial potency .
- Lipophilicity : Compounds with higher lipophilicity often show better biological activity; however, excessive lipophilicity can be detrimental to efficacy .
- Functional Groups : The presence of functional groups such as -CONH2 at specific positions has been shown to enhance activity against microbial strains significantly .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Study on Antimycobacterial Activity : A series of naphthalene derivatives were tested against Mycobacterium avium. Certain compounds exhibited two-fold higher activity than standard antibiotics like rifampicin .
- Inhibition Studies : Research involving photosynthetic electron transport inhibition showed that some naphthalene derivatives could inhibit chloroplast function at low concentrations, indicating potential herbicidal properties .
Data Summary
Q & A
Q. How can researchers optimize the synthesis yield of this compound?
The synthesis of thieno[3,4-c]pyrazole derivatives requires precise control of reaction parameters. Key steps include:
- Temperature modulation : Elevated temperatures (~80–100°C) accelerate cyclization but may degrade sensitive functional groups. Lower temperatures (40–60°C) improve selectivity during intermediate formation .
- pH adjustments : Acidic conditions (pH 4–6) stabilize intermediates in sulfonamide formation, while neutral pH minimizes side reactions during coupling steps .
- Reaction time : HPLC monitoring is critical to identify optimal termination points, as over-reaction reduces purity. Typical reaction times range from 6–24 hours depending on the step .
Q. What analytical techniques are most reliable for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Multiplicity patterns distinguish substituents on the naphthalene and dimethylphenyl moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 488.58 (C₂₂H₂₄N₄O₅S₂) with <2 ppm error .
- X-ray crystallography : Resolves stereoelectronic effects in the thienopyrazole core and confirms the dihedral angle between naphthalene and pyrazole rings, which influences biological activity .
Q. How stable is this compound under standard laboratory conditions?
- Thermal stability : Decomposition begins at ~200°C, with mass loss peaks observed via TGA. Short-term stability at 25°C is confirmed over 30 days in inert atmospheres .
- Photostability : UV-Vis studies show degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials .
- Hydrolytic stability : The sulfonamide group is susceptible to hydrolysis at pH <3 or >10, requiring buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent effects :
- 2,4-Dimethylphenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability. Replacement with electron-withdrawing groups (e.g., -Cl) increases binding affinity to hydrophobic enzyme pockets .
- Naphthalene-1-carboxamide : Modulating the carboxamide’s position (e.g., naphthalene-2-carboxamide) alters π-π stacking interactions with target proteins .
- Methodology : Use combinatorial libraries to test substituents, followed by molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case example : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.6 µM for kinase inhibition) may arise from:
- Assay conditions : Variations in ATP concentration (10 µM vs. 100 µM) or incubation time (30 min vs. 2 hours) .
- Protein isoforms : Test against purified isoforms (e.g., EGFR T790M vs. wild-type) to identify selectivity .
- Validation : Replicate assays in orthogonal systems (e.g., SPR for binding kinetics, cell-based assays for functional inhibition) .
Q. What strategies are effective for studying interactions with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding kinetics (kₐₙ ~10⁴ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (≤3 Å) to identify key hydrogen bonds (e.g., between sulfonyl oxygen and Arg45) .
- Metabolomics : Use LC-MS to track metabolic perturbations (e.g., ATP depletion in cancer cells) after treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
